1-Bromocyclopropanecarboxylic acid
Overview
Description
1-Bromocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C4H5BrO2 and its molecular weight is 164.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethylene Biosynthesis and Plant Development
1-Aminocyclopropane 1-carboxylic acid (ACC) plays a crucial role as a precursor to the plant hormone ethylene. This hormone regulates various vegetative and developmental processes in plants. Research has explored ACC's synthesis, its conversion to ethylene, and its transport within plants, highlighting its significance in plant biology (Polko & Kieber, 2019) (Vanderstraeten & Van Der Straeten, 2017).
Synthesis and Chemical Applications
1-Bromocyclopropanecarboxylic acid derivatives have been studied for their potential in various chemical syntheses. For instance, they have been used in the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, showcasing their utility in organic chemistry (Kozhushkov et al., 2011).
Biochemical Applications
The compound has been a focus in studies exploring its role in natural compound synthesis, exhibiting various biological activities such as antifungal, antimicrobial, and antiviral properties. This research enhances understanding of its potential in biologically active compound synthesis (Coleman & Hudson, 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes (Boztaş et al., 2015).
Agricultural Applications
In agriculture, research has focused on the effects of ACC derivatives on plant stress responses, particularly in relation to drought and salt stress. This research provides insights into how manipulation of ACC levels can potentially improve plant resilience and productivity (Tiwari et al., 2018).
Horticultural Applications
In horticulture, studies have examined the use of ACC derivatives in managing fruit ripening and extending shelf life, demonstrating their practical applications in post-harvest technology (Liguori et al., 2004).
Safety and Hazards
The safety information for 1-Bromocyclopropanecarboxylic acid indicates that it is dangerous. The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P331 (Do NOT induce vomiting), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The bromine atom in 1-Bromocyclopropanecarboxylic acid could potentially undergo nucleophilic substitution reactions with biological molecules, but the exact interactions and resulting changes are currently unknown .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, as indicated by its LogP values, suggests it could be well-absorbed and distributed in the body . The specific metabolic pathways and excretion routes are currently unknown .
Properties
IUPAC Name |
1-bromocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHSAVSEBATWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511910 | |
Record name | 1-Bromocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89544-84-3 | |
Record name | 1-Bromocyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89544-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromocyclopropanecarboxylic acid in the synthesis of cyclopropylidenemethanones?
A1: this compound serves as a key starting material for generating cyclopropylidenemethanones. The research paper [] describes a method where the mixed anhydride of this compound and diethyl hydrogen phosphonate is treated with a zinc-based reducing agent. This reduction reaction leads to the formation of the desired cyclopropylidenemethanone. This method proves advantageous for generating various cyclopropylidenemethanones, which can then undergo dimerization reactions.
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